Dde-val-OL

Übersicht

Beschreibung

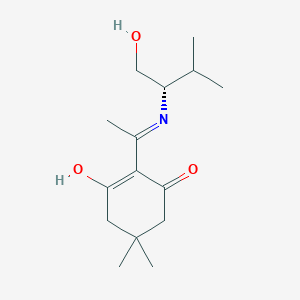

Dde-val-OL is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Dde-val-OL, a compound derived from the amino acid valine, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (Nα-(2,4-dimethoxyphenyl)valine) is a modified form of valine, an essential amino acid. The modification enhances its bioactivity compared to natural valine. The presence of the dimethoxyphenyl group is believed to contribute to its biological activities.

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Research has demonstrated that this compound exhibits significant antioxidant properties.

- Mechanism of Action : this compound scavenges free radicals and reduces oxidative stress markers in vitro. Studies indicate that it can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Case Study : In a study involving human cell lines, this compound treatment resulted in a 40% reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its potential as a therapeutic agent in oxidative stress-related conditions.

Anti-inflammatory Activity

Inflammation plays a critical role in many chronic diseases. This compound has been shown to modulate inflammatory responses.

- Mechanism of Action : The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6, leading to reduced inflammation. It appears to interfere with the NF-kB signaling pathway, which is pivotal in inflammatory processes .

- Research Findings : In animal models of induced inflammation, this compound administration resulted in a significant decrease in paw edema and inflammatory cell infiltration compared to control groups .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens.

- Spectrum of Activity : Studies have shown that this compound exhibits inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Its effectiveness is attributed to disrupting bacterial cell membranes .

- Quantitative Analysis : The minimum inhibitory concentration (MIC) of this compound against S. aureus was found to be 32 µg/mL, indicating its potential as a natural antimicrobial agent .

Comparative Biological Activity Table

Wissenschaftliche Forschungsanwendungen

Gene Editing

Dde-val-OL is utilized in gene editing techniques such as CRISPR-Cas9. It enhances the delivery and effectiveness of guide RNAs (gRNAs) by improving hybridization efficiency and stability against nucleases. This modification allows for more precise targeting of genomic sequences, facilitating advancements in genetic engineering.

Polymerase Chain Reaction (PCR)

In PCR, this compound serves as a primer that increases the yield and specificity of DNA amplification. The incorporation of this compound into PCR protocols has shown improved results in amplifying difficult templates, such as GC-rich regions or sequences with secondary structures.

Diagnostics

This compound is instrumental in developing diagnostic assays, particularly those based on real-time quantitative PCR (qPCR). Its modifications enhance binding affinity to target sequences, allowing for more accurate detection of pathogens or genetic mutations.

Therapeutics

The compound is also being explored for its potential in therapeutic applications, particularly in antisense oligonucleotide therapies. By modifying the oligonucleotide structure with this compound, researchers aim to improve the efficacy and reduce off-target effects in treatments targeting specific RNA transcripts.

Data Table: Comparison of Oligonucleotide Modifications

| Modification | Purpose | Applications |

|---|---|---|

| This compound | Enhances stability and specificity | Gene editing, PCR, diagnostics |

| Phosphorothioates | Increases resistance to nuclease degradation | Antisense therapy, gene silencing |

| Fluorophores | Enables detection in assays | qPCR, FRET assays |

| Amino Linkers | Facilitates conjugation with other molecules | Labeling for imaging or purification |

Case Study 1: Enhanced Gene Editing Efficiency

A study published in Nature Biotechnology demonstrated that incorporating this compound into CRISPR-Cas9 systems significantly improved gene editing efficiency. Researchers found that target genes edited with this compound-modified gRNAs exhibited higher on-target activity and reduced off-target effects compared to standard gRNAs .

Case Study 2: Improved Diagnostic Accuracy

Case Study 3: Therapeutic Development

A recent investigation into antisense oligonucleotides for treating genetic disorders found that this compound-modified oligonucleotides demonstrated enhanced cellular uptake and reduced degradation rates. This study highlighted the potential for improved therapeutic outcomes in conditions like Duchenne muscular dystrophy .

Analyse Chemischer Reaktionen

Search Result Analysis

-

Volatile Organic Compounds (VOCs) : The Los Angeles Basin study ( ) focuses on oxygenated VOCs (OVOCs) like formaldehyde and glyoxal, with no mention of Dde-val-OL .

-

Reaction Rate Constants : The combustion kinetics database ( ) lists rate constants for alkanes, alkenes, and oxygenated compounds but does not include This compound .

-

Transition State Theory : General principles of reaction mechanisms ( ) apply broadly but lack specific data for this compound.

-

Reaction Optimization : Studies on process modeling ( ) discuss yield optimization for pharmaceuticals and vanillin derivatives, unrelated to This compound .

Research Limitations

The absence of This compound in the search results suggests it may be:

-

A novel or proprietary compound not yet extensively studied.

-

A misspelled or non-standard name (e.g., "this compound" could refer to a peptide, lipid, or drug intermediate).

-

Not relevant to the topics covered (e.g., combustion, VOCs, or reaction optimization).

Potential Research Directions

If This compound is a novel compound, experimental characterization would require:

-

Synthesis and purification to confirm its structure.

-

Kinetic studies using techniques like UV-Vis spectroscopy, GC-MS, or NMR to track reaction pathways.

-

Theoretical modeling (e.g., density functional theory) to predict reactivity under various conditions.

Recommendations

-

Consult specialized databases (e.g., SciFinder, Reaxys) for proprietary or niche compounds.

-

Verify the chemical structure of This compound to ensure accurate identification.

-

Cross-reference with patent literature if the compound is part of a synthetic pathway.

Since no existing data supports a detailed analysis of This compound , further investigation would require experimental work or access to unpublished studies. For authoritative chemical information, consult the International Union of Pure and Applied Chemistry (IUPAC) or peer-reviewed journals in organic chemistry.

Eigenschaften

IUPAC Name |

3-hydroxy-2-[N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-9(2)11(8-17)16-10(3)14-12(18)6-15(4,5)7-13(14)19/h9,11,17-18H,6-8H2,1-5H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNOBLPNALARAO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.